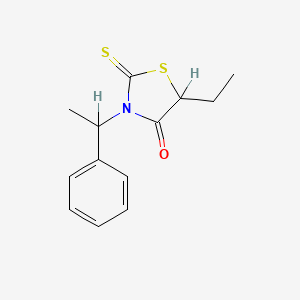![molecular formula C18H12O B14710878 Benzo[c]phenanthren-4-ol CAS No. 22717-96-0](/img/structure/B14710878.png)
Benzo[c]phenanthren-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]phenanthren-4-ol is a polycyclic aromatic hydrocarbon with the chemical formula C18H12O It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthren-4-ol typically involves the functionalization of benzo[c]phenanthrene. One common method is the hydroxylation of benzo[c]phenanthrene using oxidizing agents. For instance, the reaction of benzo[c]phenanthrene with a suitable oxidizing agent like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions involving the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[c]phenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzo[c]phenanthrenequinone.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzo[c]phenanthren-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic semiconductors and materials science.
Mécanisme D'action
The mechanism of action of benzo[c]phenanthren-4-ol involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the formation of DNA adducts, which can cause mutations and potentially lead to carcinogenesis. Additionally, the compound can interact with proteins, affecting their function and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon similar in structure to benzo[c]phenanthrene.
Uniqueness: Benzo[c]phenanthren-4-ol is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with biological molecules and provides a handle for further chemical modifications .
Propriétés
Numéro CAS |
22717-96-0 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
benzo[g]phenanthren-4-ol |
InChI |
InChI=1S/C18H12O/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11,19H |
Clé InChI |
UIJNBWRDXZXYJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


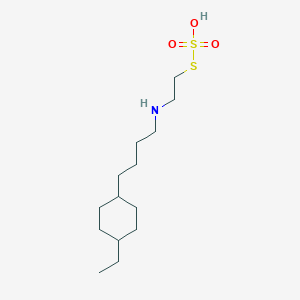

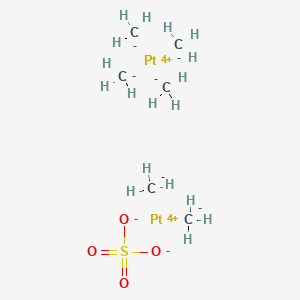
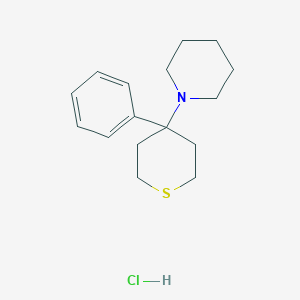
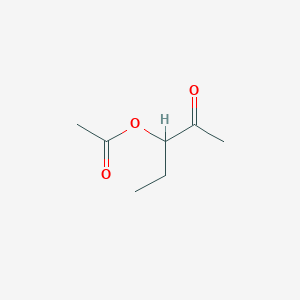
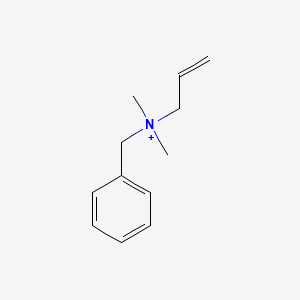
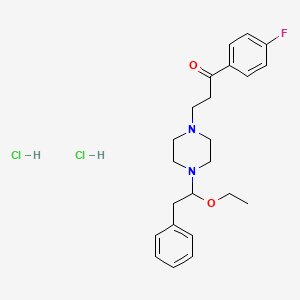
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
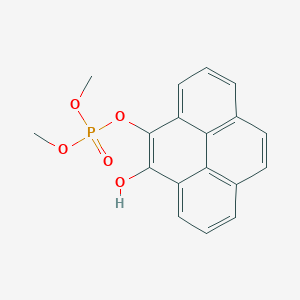
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
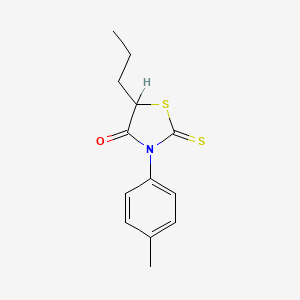
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
